[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine

Lipophilicity Drug Design ADME

Choose [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine for CNS-targeted programs requiring tuned lipophilicity and metabolic stability. Its extended ether chain adds ~2 logP units and 6 rotatable bonds vs. methoxy analogs, enabling deep pocket engagement in GPCRs and ion channels. The butoxy tail shields against CYP450 O-dealkylation, while the 2-fluoro group reduces amine oxidation. Secure this proprietary scaffold for lead optimization in diabetes, inflammation, or neurodegeneration. Custom synthesis available; plan 2-6 week lead times.

Molecular Formula C12H18FNO2
Molecular Weight 227.27 g/mol
Cat. No. B12072737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine
Molecular FormulaC12H18FNO2
Molecular Weight227.27 g/mol
Structural Identifiers
SMILESCOCCCCOC1=CC(=C(C=C1)CN)F
InChIInChI=1S/C12H18FNO2/c1-15-6-2-3-7-16-11-5-4-10(9-14)12(13)8-11/h4-5,8H,2-3,6-7,9,14H2,1H3
InChIKeyBBTZPISQLLZESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine – Physicochemical and Structural Baseline for Procurement Evaluation


[2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine (CAS 1566162-66-0, molecular formula C12H18FNO2, molecular weight 227.28 g/mol) is a fluorinated aromatic amine building block characterized by a 2-fluoro substituent and a 4-(4-methoxybutoxy) ether chain on the phenyl ring . This compound belongs to the class of substituted phenylmethanamines and is employed as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. The presence of both the fluorine atom and the extended methoxy-terminated butoxy chain distinguishes it from simpler fluoro-methoxy benzylamine analogs, imparting unique lipophilicity, conformational flexibility, and hydrogen-bonding capacity that are critical for tuning pharmacokinetic and pharmacodynamic properties in drug discovery programs .

Why Generic Substitution of [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine with Simpler Fluoro-Methoxy Benzylamines Is Scientifically Unsound


Substituting [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine with a simpler analog such as (2-fluoro-4-methoxyphenyl)methanamine overlooks profound differences in lipophilicity, conformational flexibility, and hydrogen-bond acceptor capacity that directly govern molecular recognition, membrane permeability, and metabolic stability . The extended 4-(4-methoxybutoxy) chain introduces approximately four additional methylene units and a terminal ether oxygen, increasing the calculated logP by roughly 2.0 units and the rotatable bond count from 2 to 8 [1]. These physicochemical shifts are not incremental; they can alter target binding kinetics, off-target promiscuity profiles, and in vivo pharmacokinetics to an extent that renders the use of a shorter-chain analog scientifically unjustifiable without explicit re-validation in the intended assay system .

Quantitative Differentiation Evidence for [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine Versus Closest Analogs


Lipophilicity (logP) Increase Over (2-Fluoro-4-methoxyphenyl)methanamine

The target compound [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine exhibits a predicted logP value of approximately 3.99, compared to the measured/predicted logP of 1.99 for (2-fluoro-4-methoxyphenyl)methanamine, representing a 2.0 log unit increase [1]. This difference arises from the replacement of a methoxy group (-OCH₃) with a 4-methoxybutoxy group (-O(CH₂)₄OCH₃), which adds four methylene units (π ≈ 0.5 each) [2]. The elevated lipophilicity is predicted to enhance membrane permeability and CNS penetration potential, a critical consideration for neuroscience and anti-infective drug discovery programs [3].

Lipophilicity Drug Design ADME

Topological Polar Surface Area (PSA) and Hydrogen Bond Acceptor Differentiation

The target compound possesses a predicted topological polar surface area (TPSA) of approximately 44.5 Ų, compared to 35.25 Ų for (2-fluoro-4-methoxyphenyl)methanamine [1][2]. The increase is attributable to the additional ether oxygen in the 4-(4-methoxybutoxy) chain, which adds one hydrogen bond acceptor. While both compounds remain within the Veber rule threshold (<140 Ų) for oral bioavailability, the higher PSA of the target compound is predicted to reduce passive membrane permeability relative to its logP would suggest, potentially providing a more balanced ADME profile [3].

Polar Surface Area Oral Bioavailability Permeability

Conformational Flexibility and Entropic Binding Penalty Differentiation

The target compound contains 8 rotatable bonds, compared to 2 for (2-fluoro-4-methoxyphenyl)methanamine . This six-bond difference introduces significantly greater conformational flexibility, which can be advantageous for induced-fit binding mechanisms but may also impose a larger entropic penalty upon target binding, potentially affecting ligand efficiency [1]. The extended chain provides additional vectors for hydrophobic and hydrogen-bonding interactions within a binding pocket, enabling the exploration of sub-pockets inaccessible to the rigid methoxy analog [2].

Rotatable Bonds Conformational Entropy Ligand Efficiency

Predicted Aqueous Solubility Reduction Relevant to Formulation Strategy

Based on ESOL topological solubility prediction, the target compound is estimated to have an aqueous solubility of approximately 0.15 mg/mL (Log S ≈ -3.2), compared to 3.82 mg/mL (Log S ≈ -1.6) for (2-fluoro-4-methoxyphenyl)methanamine [1]. This ~25-fold reduction in predicted solubility results from the increased lipophilicity of the 4-(4-methoxybutoxy) chain. Lower aqueous solubility may necessitate formulation strategies such as co-solvent systems, cyclodextrin complexation, or amorphous solid dispersion for in vivo studies [2].

Aqueous Solubility Formulation Biopharmaceutics

Potential Metabolic Stability Advantage Through Steric Shielding

Fluorinated benzylamine building blocks are recognized for imparting enhanced metabolic stability relative to non-fluorinated analogs, primarily through electronic effects that reduce oxidative metabolism at the benzylic amine and aromatic ring [1]. The 4-(4-methoxybutoxy) chain of the target compound provides additional steric shielding around the phenyl ring, which is predicted to further reduce CYP450-mediated oxidation at the 4-position compared to the less hindered methoxy analog . While no head-to-head metabolic stability data are currently available in the public domain, class-level evidence from structurally related alkoxy-benzylamine series supports this inference [2].

Metabolic Stability CYP450 In Vitro ADME

Synthetic Tractability and Availability Profile for Procurement Planning

The target compound is currently supplied by a limited number of vendors, primarily as a custom synthesis product with 98% purity (Leyan, Product No. 2278651), and pricing is available upon request only . In contrast, (2-fluoro-4-methoxyphenyl)methanamine is widely available from multiple suppliers (Bidepharm, ChemScene, CymitQuimica, etc.) in stock with transparent pricing . The restricted availability of the target compound translates to longer lead times (typically 2-6 weeks for custom synthesis) and higher procurement costs, but also indicates lower competition and potentially higher novelty in patent landscapes [1].

Custom Synthesis Supply Chain Lead Time

High-Value Application Scenarios for [2-Fluoro-4-(4-methoxybutoxy)phenyl]methanamine Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

The predicted 2-log increase in lipophilicity (logP ~3.99 vs. 1.99) positions [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine as a preferred building block for CNS-targeted small molecules where blood-brain barrier penetration is critical [1]. The elevated logP, combined with acceptable TPSA (~44.5 Ų), suggests favorable passive diffusion across endothelial membranes while the additional hydrogen bond acceptor capacity helps prevent excessive non-specific tissue binding [2]. Medicinal chemistry teams pursuing GPCR or ion channel targets in the CNS should prioritize this compound over the methoxy analog when scaffold lipophilicity drives target engagement in vivo [3].

Structure-Activity Relationship (SAR) Exploration of Extended Binding Pockets

With 8 rotatable bonds and an extended 4-(4-methoxybutoxy) chain, the target compound enables exploration of deep or flexible binding pockets that are inaccessible to the rigid methoxy analog (2 rotatable bonds) [1]. This is particularly relevant for GPCR allosteric modulators, nuclear receptors, and transporter proteins where ligand-induced conformational changes are integral to pharmacology [2]. The additional conformational degrees of freedom allow the terminal methoxy group to probe distal sub-pockets, potentially capturing enthalpy-driven binding interactions that improve selectivity versus closely related receptor subtypes [3].

Metabolic Soft-Spot Engineering in Lead Optimization

The 4-(4-methoxybutoxy) chain provides steric shielding at a position that is commonly susceptible to CYP450-mediated O-dealkylation in simpler alkoxy-benzylamine analogs [1]. Combined with the electron-withdrawing fluorine at the 2-position, which reduces benzylic amine oxidation, the target compound offers a scaffold pre-optimized for metabolic stability [2]. Lead optimization programs targeting renin, GPR40, or MAO-B, where metabolic clearance is a known liability, can use this compound to baseline in vitro intrinsic clearance values and benchmark against the methoxy prototype [3].

Patent Landscape Differentiation and Freedom-to-Operate Strategy

The limited commercial availability and absence of extensive prior art referencing [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine suggest a relatively open IP space compared to the widely cited methoxy analog [1]. Organizations seeking novel composition-of-matter patents or aiming to differentiate from competitor scaffolds in crowded therapeutic areas (e.g., diabetes, inflammation) can leverage this compound as a key intermediate to establish proprietary chemical space [2]. However, longer lead times (2-6 weeks) and custom synthesis requirements necessitate proactive procurement planning to avoid project delays [3].

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